
2-Methylnon-3-yne-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnon-3-yne-1,2-diol is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first and second carbon atoms, and a methyl group attached to the second carbon atom. The structure of this compound can be represented as follows:
CH3-C≡C-CH2-CH2-CH2-CH2-CH2-CH2-CH2-OH Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnon-3-yne-1,2-diol can be achieved through various methods. One common approach involves the use of elimination reactions of dihalides. For example, the dehydrohalogenation of a vicinal dihalide or vinylic halide can be used to form the alkyne. This process typically involves the use of a strong base, such as sodium amide (NaNH2) in ammonia (NH3), to facilitate the elimination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar elimination reactions. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylnon-3-yne-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
2-Methylnon-3-yne-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylnon-3-yne-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. The triple bond can undergo various chemical transformations, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
2-Methylnon-3-yne-1,2-diol can be compared with other similar compounds, such as:
1-Butyne: A simple alkyne with a single carbon-carbon triple bond.
2-Butyne: An internal alkyne with a triple bond between the second and third carbon atoms.
1-Hexyne: A longer-chain alkyne with a terminal triple bond.
The uniqueness of this compound lies in its specific structure, which includes both hydroxyl groups and a methyl group, providing distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-methylnon-3-yne-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-10(2,12)9-11/h11-12H,3-6,9H2,1-2H3 |
Clé InChI |
CJCZXNHEEIBJFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC(C)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


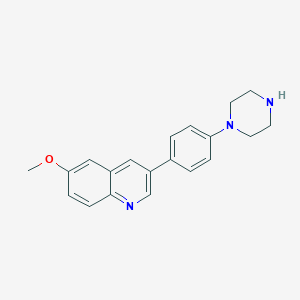
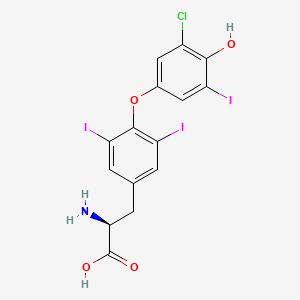


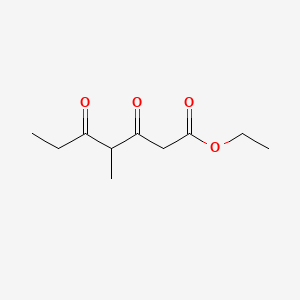
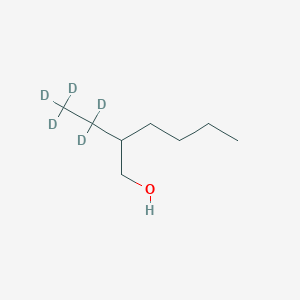
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
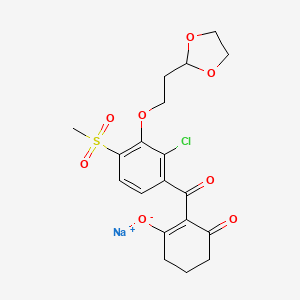
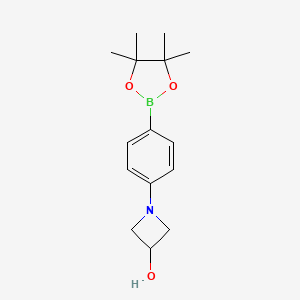
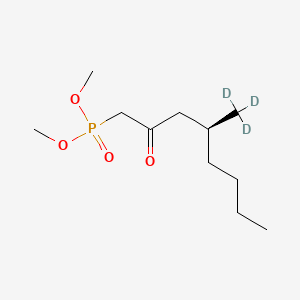
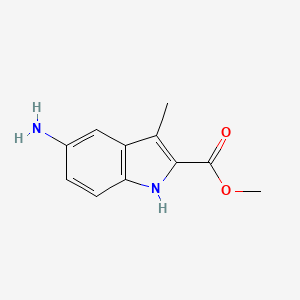
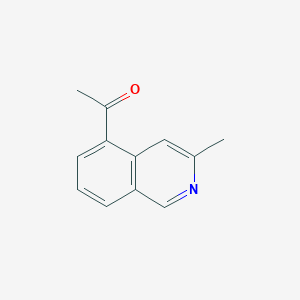
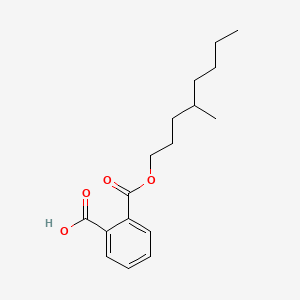
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
